tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine compound. It is primarily used as a semi-flexible linker in the development of proteolysis targeting chimeras (PROTACs) for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders can impact the three-dimensional orientation of the degrader, thus influencing ternary complex formation and optimizing drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.
Formation of Intermediate: The piperidine is reacted with tert-butyl chloroformate to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-(2-aminoethyl)phenylboronic acid under Suzuki coupling conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of PROTACs for targeted protein degradation, which has implications in studying protein function and regulation.
Medicine: PROTACs developed using this compound have potential therapeutic applications in treating diseases caused by aberrant protein activity.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs function by recruiting target proteins to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker region, which includes this compound, plays a crucial role in maintaining the proper orientation and proximity of the target protein and the E3 ligase, facilitating efficient degradation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate is unique due to its specific structural configuration, which provides a balance of rigidity and flexibility. This balance is essential for optimizing the three-dimensional orientation of PROTACs, enhancing their efficacy in targeted protein degradation .
Properties
IUPAC Name |
tert-butyl 4-[3-(2-aminoethyl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-8-15(9-12-20)16-6-4-5-14(13-16)7-10-19/h4-6,13,15H,7-12,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOQQKXDCBMOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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